5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c26-20-19(28-21-22-14-23-25(20)21)18(17-7-4-12-27-17)24-10-8-16(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,16,18,26H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZDZYUCQJXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activity based on existing research and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C23H26N4OS2
- Molecular Weight : 438.61 g/mol
- IUPAC Name : 5-[(4-benzylpiperidin-1-yl)-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study synthesized several thiazolo derivatives and evaluated their activity against various bacterial strains. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects, particularly against Gram-positive bacteria .
Antineoplastic Activity
The compound's structural components suggest potential antineoplastic (anti-cancer) properties. In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as TK-10 and HT-29. These studies measured the half-maximal inhibitory concentration (IC50), indicating the effectiveness of these compounds in inhibiting cancer cell growth .
Neuropharmacological Effects
The benzylpiperidine moiety present in the compound is known for its interaction with neurotransmitter systems. Compounds containing this structure have been studied for their effects on serotonin receptors and monoamine oxidases (MAOs). For instance, certain derivatives have been identified as selective MAO-B inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's .
Data Tables
Case Study 1: Antimicrobial Efficacy
A series of thiazolo derivatives were synthesized to evaluate their antimicrobial efficacy. Among these, compounds structurally similar to this compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. This study highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Properties
In a study evaluating the anticancer properties of various thiazolo compounds, those with piperidine rings showed enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases. The findings suggest that modifications to the thiazolo structure could lead to more potent anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo-Triazol Core
The following compounds share the thiazolo[3,2-b][1,2,4]triazol-6-one/-ol scaffold but differ in substituents:
| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Yield (%) | Key Properties/Activities | References |
|---|---|---|---|---|---|---|
| (Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) | Thiophen-2-ylmethylene | C₉H₅N₃OS₂ | >250 | 64 | LCMS m/z 236 [M+H]⁺ | |
| 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[...] | Benzylpiperazinyl, 3,4-difluorophenyl, ethyl | C₂₄H₂₅F₂N₅OS | N/A | N/A | Smiles: CCc1nc2sc(C(c3ccc(F)c(F)c3)... | |
| 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[...] | Benzylpiperazinyl, 4-bromophenyl, furan-2-yl | C₂₆H₂₄BrN₅O₂S | N/A | N/A | Molecular weight: 550.5 | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl... | 3-Chlorophenylpiperazinyl, 4-ethoxy-3-methoxyphenyl, methyl | C₂₅H₂₈ClN₅O₃S | N/A | N/A | Molecular weight: 514.04 |
Key Observations :
- Thiophene vs. Furan : The thiophene-containing compound (2k) exhibits a higher melting point (>250°C) compared to furan analogs (e.g., 2j, 230–232°C), likely due to stronger intermolecular interactions from sulfur’s polarizability.
- Their lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs.
- Halogenation : Bromine or chlorine substituents (e.g., ) improve metabolic stability but may reduce aqueous solubility.
Physicochemical and Spectral Properties
- LCMS and Elemental Analysis : Thiophene-containing analogs (e.g., 2k) show distinct molecular ion peaks (m/z 236 [M+H]⁺) and elemental compositions (C 45%, H 2.55%, N 17.77%), aligning with calculated values.
- NMR Profiles : Benzylpiperazinyl derivatives (e.g., ) exhibit split signals for piperazine protons (~δ 2.5–3.5 ppm) and aromatic protons from benzyl/thiophene groups (~δ 6.5–7.5 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
